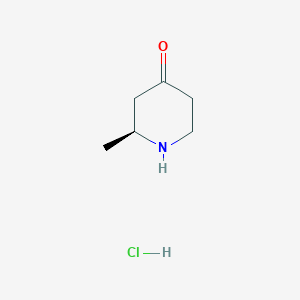

(S)-2-Methylpiperidin-4-one hydrochloride

描述

Historical Context and Discovery

The development of (S)-2-Methylpiperidin-4-one hydrochloride emerges from the broader historical evolution of piperidine derivative synthesis methodologies. The foundational work in piperidone chemistry traces back to the early twentieth century with the establishment of the Petrenko-Kritschenko reaction, a classic multicomponent synthesis method that was closely related to the Robinson–Schöpf tropinone synthesis but predated it by twelve years. This historical synthesis method involved the formation of piperidones through cyclization reactions using two moles of aldehyde with one mole each of acetonedicarboxylic ester and ammonia or a primary amine.

The specific development of substituted piperidine derivatives gained momentum through the pioneering work of researchers who recognized the pharmaceutical potential of these heterocyclic compounds. Baliah and his coworkers developed an elegant method for the synthesis of 2,6-diarylpiperidin-4-ones based on the earlier work of Petrenko-Kritschenko, which provided the foundation for subsequent advances in chiral piperidine chemistry. The Mannich condensation reaction became a crucial synthetic pathway, with Mannich first recognizing the formation of β-amino carbonyl compounds through the reaction of active methylene compounds with formaldehyde and amines.

The emergence of stereoselective synthesis methodologies in the mid-to-late twentieth century created the scientific framework necessary for the development of enantiomerically pure piperidine derivatives. The creation date for this compound in chemical databases indicates systematic cataloging beginning in 2012, with subsequent modifications occurring as recently as 2025, reflecting ongoing research and characterization efforts. This timeline demonstrates the relatively recent focus on stereochemically defined piperidine intermediates, corresponding with advances in asymmetric synthesis and the pharmaceutical industry's increasing emphasis on single-enantiomer drugs.

Nomenclature and Classification Systems

This compound operates within multiple nomenclature systems that provide comprehensive identification across various chemical databases and research platforms. The systematic naming conventions reflect both the structural characteristics and stereochemical configuration of this heterocyclic compound, ensuring precise identification in scientific literature and commercial applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-methylpiperidin-4-one;hydrochloride, which explicitly indicates the S-stereochemistry at the 2-position of the piperidine ring. This nomenclature follows established conventions for naming chiral centers using the Cahn-Ingold-Prelog priority rules, which assign absolute configuration based on the spatial arrangement of substituents around the stereogenic center. Alternative systematic names include 2-(S)-Methyl-4-piperidinone hydrochloride and this compound, all of which maintain the essential stereochemical designation while providing slight variations in formatting conventions.

The compound classification encompasses several chemical categories that define its structural and functional characteristics. As a heterocyclic compound, it belongs to the piperidine family, specifically the 4-piperidone subclass characterized by the presence of a ketone functional group at the 4-position of the six-membered nitrogen-containing ring. The hydrochloride salt form places it within the category of pharmaceutical salts, which are commonly employed to enhance solubility, stability, and crystallization properties of organic compounds intended for pharmaceutical applications.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2S)-2-methylpiperidin-4-one;hydrochloride |

| Chemical Abstracts Service Registry Number | 790667-45-7 |

| Molecular Descriptor File Number | MFCD22682260 |

| Alternative Systematic Names | 2-(S)-Methyl-4-piperidinone hydrochloride |

| Commercial Identifiers | AS-33919, CS-0053435, AKOS022186145 |

Structural Identification and Registry Data

The structural identification of this compound encompasses multiple molecular descriptors and registry data that enable unambiguous identification across chemical databases and research platforms. The molecular formula C6H12ClNO indicates the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 149.62 grams per mole.

The International Chemical Identifier provides a standardized method for representing the molecular structure through the InChI string: InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1. This identifier incorporates stereochemical information through the /t5-;/m0./s1 notation, which specifies the S-configuration at the 2-position. The corresponding InChIKey, ACXLFVKOKDSUOU-JEDNCBNOSA-N, provides a condensed hash-like representation that facilitates database searches while maintaining structural specificity.

The Simplified Molecular Input Line Entry System representation, C[C@H]1CC(=O)CCN1.Cl, offers a human-readable linear notation that explicitly indicates the stereochemistry through the @H designation at the chiral center. This notation system proves particularly valuable for computational chemistry applications and database searches, as it captures both the connectivity and three-dimensional arrangement of atoms within the molecule.

The parent compound, (2S)-2-methylpiperidin-4-one, maintains the same stereochemical configuration but lacks the hydrochloride salt component, corresponding to PubChem Compound Identifier 7018623. This relationship demonstrates the structural hierarchy within chemical databases, where salt forms are systematically linked to their corresponding free base or acid forms. The component compound data enables researchers to access related structural information and understand the relationship between different forms of the same basic molecular framework.

Stereochemical Significance of S-Configuration

The S-configuration at the 2-position of this compound represents a critical stereochemical feature that distinguishes this enantiomer from its R-configured counterpart and establishes its unique three-dimensional molecular architecture. The designation of S-stereochemistry follows the Cahn-Ingold-Prelog priority system, which assigns absolute configuration based on the spatial arrangement of substituents around the chiral carbon center according to established priority rules.

The stereochemical significance extends beyond mere structural identification to encompass fundamental differences in molecular recognition, biological activity, and synthetic utility. Chiral molecules demonstrate the fundamental property of optical activity, whereby they interact with plane-polarized light in a characteristic manner that distinguishes enantiomers. While both S and R enantiomers of 2-methylpiperidin-4-one share identical physical properties such as boiling point, melting point, density, and solubility, their optical properties differ significantly in their interaction with polarized light.

The S-configuration specifically indicates that when the substituents around the chiral carbon are arranged according to decreasing priority (nitrogen-containing ring > methyl group > hydrogen), the sequence proceeds in a counterclockwise direction when viewed from the position opposite to the lowest priority group. This three-dimensional arrangement creates a unique molecular geometry that influences intermolecular interactions, enzymatic recognition, and potential pharmaceutical activity. The optical activity of chiral compounds like this compound manifests through their ability to rotate plane-polarized light, with the direction and magnitude of rotation being characteristic of the specific enantiomer and its concentration.

The pharmaceutical significance of stereochemical purity cannot be overstated, as different enantiomers of the same molecular formula frequently exhibit dramatically different biological activities, metabolic pathways, and therapeutic effects. The isolation and characterization of single enantiomers like this compound enables precise control over synthetic pathways leading to pharmaceutically active compounds, where stereochemical configuration often determines efficacy, selectivity, and safety profiles. This stereochemical control proves particularly crucial in the synthesis of active pharmaceutical ingredients where the compound serves as a chiral building block or intermediate.

The maintenance of stereochemical integrity throughout synthetic transformations requires careful consideration of reaction conditions, catalysts, and purification methods. The hydrochloride salt form contributes to stereochemical stability by providing a crystalline matrix that locks the molecular configuration and prevents racemization under normal storage and handling conditions. This stability factor enhances the practical utility of this compound as a reliable synthetic intermediate in asymmetric synthesis applications.

属性

IUPAC Name |

(2S)-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-45-7 | |

| Record name | 2-(S)-Methyl-4-piperidinone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790667-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Transfer Hydrogenation of Piperidine-4-carboxylic Acid Derivatives

One effective method involves the transfer hydrogenation of piperidine-4-carboxylic acid to yield 1-methylpiperidine-4-carboxylic acid, which can be converted to the hydrochloride salt. The process includes:

- Reacting piperidine-4-carboxylic acid with formaldehyde under ambient pressure.

- Using transfer hydrogenation conditions with a palladium or platinum catalyst on charcoal.

- Employing water and acid (e.g., formic acid) as the hydrogen donor.

- Heating the reaction mixture from ambient temperature to approximately 90–95 °C.

- Subsequent conversion of the product to its hydrochloride salt by reaction with hydrochloric acid (1.5 equivalents).

This method benefits from mild reaction conditions and avoids the use of gaseous hydrogen, enhancing safety and scalability. The hydrochloride salt formed is a key intermediate for further derivatization.

Etherification and Hydrolysis Route via N-Carbethoxy-4-piperidone

Another advanced, environmentally friendly process involves the following steps:

Step 1: Etherification

N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulphonic acid) in a fluid medium such as methanol at 25–40 °C to form N-Carbethoxy-4,4-dimethoxypiperidine.Step 2: Hydrolysis

The N-Carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base at a controlled temperature to yield 4,4-dimethoxypiperidine.Step 3: Formation of Hydrochloride Salt

4,4-Dimethoxypiperidine is reacted with concentrated hydrochloric acid (30%) at temperatures gradually raised from 10 °C to 75 °C over several hours to obtain 4-piperidone hydrochloride hydrate.Purification

After reaction completion, hydrochloric acid is distilled off under vacuum below 80 °C, and the product is crystallized from isopropyl alcohol to yield the hydrochloride salt with high purity (98.08%) and good yield (86.37%).

This method is notable for its high yield, purity, and use of inexpensive, non-toxic reagents, making it suitable for industrial-scale synthesis.

Stereoselective Synthesis via Chiral Precursors and Catalysis

The preparation of the (S)-enantiomer specifically often involves chiral starting materials or asymmetric catalysis:

- Chiral 2-methylpiperidin-4-one derivatives can be synthesized by asymmetric hydrogenation or resolution of racemic mixtures.

- Use of chiral catalysts or auxiliaries ensures high enantioselectivity.

- Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid under controlled conditions.

While specific detailed procedures for (S)-2-Methylpiperidin-4-one hydrochloride are less frequently published, the principles of asymmetric synthesis and salt formation apply here, leveraging known methodologies for chiral piperidone derivatives.

- Comparative Data Table of Preparation Methods

- Research Findings and Notes

The transfer hydrogenation approach offers a practical route to methylated piperidine carboxylic acids, which can be converted to hydrochloride salts. The use of transfer hydrogenation avoids handling gaseous hydrogen and allows for safer scale-up.

The etherification and hydrolysis method for 4-piperidone hydrochloride hydrate is industrially viable, providing high purity and yield with environmentally benign reagents. The process includes optimized temperature control and stepwise addition of reagents to maximize output.

For chiral this compound, asymmetric synthesis or resolution methods are essential to obtain the desired enantiomer with high optical purity. These methods often involve specialized catalysts and conditions tailored to stereoselectivity.

Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and thin-layer chromatography (TLC) are routinely employed to monitor reaction progress and confirm product purity.

- Conclusion

The preparation of this compound involves sophisticated synthetic strategies that balance yield, purity, stereoselectivity, and environmental considerations. Transfer hydrogenation and etherification-hydrolysis routes are prominent methods for producing high-quality hydrochloride salts. For the chiral (S)-isomer, asymmetric synthesis techniques are necessary to ensure enantiomeric purity. These methods are supported by detailed research findings and optimized protocols suitable for laboratory and industrial applications.

化学反应分析

Types of Reactions

(S)-2-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

Chemistry

(S)-2-Methylpiperidin-4-one hydrochloride is primarily utilized as:

- Building Block : It serves as a precursor for synthesizing complex organic molecules, particularly those requiring chiral centers.

- Chiral Auxiliary : The compound is employed in asymmetric synthesis to enhance the enantioselectivity of reactions, leading to the formation of desired enantiomers with high purity.

Biology

In biological research, this compound is significant for:

- Enzyme Studies : It is used to investigate enzyme mechanisms and interactions within biochemical pathways.

- Ligand Development : The compound acts as a ligand in various biochemical assays, aiding in the exploration of receptor-ligand interactions.

Medicinal Chemistry

This compound plays an essential role as an intermediate in drug synthesis:

- Pharmaceutical Development : It is crucial for synthesizing drugs targeting neurological conditions and other therapeutic areas due to its structural properties that mimic bioactive molecules.

- Potential Drug Candidates : Research indicates that derivatives of this compound may exhibit significant biological activity, including effects on neurotransmitter systems.

Industrial Applications

The compound is also applied in industries such as:

- Agrochemicals : It is used in the synthesis of pesticides and herbicides.

- Polymer Production : The compound can serve as a monomer or additive in polymer chemistry.

Reaction Types

The compound undergoes various chemical reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides or oxidized derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts ketone group to alcohol or amine | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Amines, thiols, alkoxides |

Case Study 1: Neuropharmacology

Research has indicated that derivatives of this compound exhibit potential neuropharmacological effects. A study explored its impact on serotonin and norepinephrine pathways, suggesting its application in mood regulation therapies.

Case Study 2: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing complex pharmaceuticals with high enantioselectivity, showcasing its importance in drug development processes.

作用机制

The mechanism of action of (S)-2-Methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Methylpiperidin-4-one Hydrochloride (CAS: 1005397-62-5)

This compound shares the same core structure as the (S)-enantiomer but lacks stereochemical specification. Key differences include:

(R)-2-Methylpiperidin-4-one Hydrochloride

The (R)-enantiomer is a stereoisomer of the target compound. Differences include:

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

Key distinctions:

- Molecular Complexity: Larger molecular weight due to the aminomethyl substituent.

- Applications : Highlighted as a versatile building block in pharmaceuticals and agrochemicals, suggesting broader reactivity compared to simpler piperidine derivatives .

Table 2: Functional Group and Application Comparison

| Compound | Key Substituents | Applications |

|---|---|---|

| (S)-2-Methylpiperidin-4-one HCl | Methyl group at C2, ketone at C4 | Chiral intermediates, drug synthesis |

| 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl | Aminomethyl, ketone at C2 | Pharmaceuticals, agrochemicals, materials science |

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

This bulkier derivative has a diphenylmethoxy group, leading to:

- Molecular Weight : 303.83 g/mol, significantly higher than the target compound .

- Physicochemical Properties : Reduced solubility in aqueous media due to hydrophobic aromatic groups.

- Safety Data: Limited toxicological information, but similar handling precautions (e.g., ventilation, protective equipment) .

Research Findings and Data Gaps

- Stereochemical Impact : The (S)-enantiomer’s configuration is crucial for binding to biological targets, as seen in other chiral piperidines .

- Safety Profiles : All compared compounds share hazards like acute toxicity and irritation, but detailed ecotoxicological data (e.g., biodegradability, bioaccumulation) are often absent .

- Synthetic Utility : Simpler derivatives like (S)-2-Methylpiperidin-4-one HCl are preferred for enantioselective synthesis, while bulkier analogs (e.g., diphenylmethoxy derivatives) may serve specialized roles .

生物活性

(S)-2-Methylpiperidin-4-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula CHClNO and is classified as a piperidine derivative. Its structure features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position, contributing to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating better bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

2. CNS Activity

Studies have shown that this compound can penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders. Its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin, has been noted, indicating possible antidepressant or anxiolytic effects.

3. Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. In animal models, it demonstrated dose-dependent antinociceptive effects comparable to traditional pain relief medications, indicating its potential utility in pain management therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It interacts with various receptors in the CNS, influencing neurotransmitter release and signaling pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their permeability and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: CNS Penetration

In a pharmacokinetic study involving rodents, this compound was administered intraperitoneally. Blood-brain barrier penetration was confirmed via brain tissue analysis, demonstrating effective CNS delivery within 30 minutes post-administration.

Comparative Analysis

| Compound | Antimicrobial Activity | CNS Penetration | Analgesic Effect |

|---|---|---|---|

| (S)-2-Methylpiperidin-4-one | High | Yes | Yes |

| Standard Antibiotic (e.g., Penicillin) | Moderate | No | No |

| Traditional Analgesic (e.g., Ibuprofen) | Low | No | High |

常见问题

Basic: What synthetic routes are commonly employed for (S)-2-Methylpiperidin-4-one hydrochloride, and how is purity validated?

This compound is typically synthesized via cyclization of precursor amines under acidic conditions. A common method involves the catalytic hydrogenation of a ketone intermediate followed by HCl salt formation . Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards. For example, GC analysis under optimized conditions (e.g., column type: DB-5, temperature gradient: 50–250°C) can resolve impurities down to 0.1% . Residual solvents are quantified via headspace GC-MS, adhering to ICH Q3C guidelines .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Crystallographic refinement of this compound may face issues such as disorder in the methyl or piperidinone groups due to conformational flexibility. SHELXL (SHELX-2018) is widely used for small-molecule refinement, leveraging constraints for bond lengths/angles and TLS (Translation-Libration-Screw) models to account for thermal motion . For example, hydrogen atom positions are refined using riding models, while anisotropic displacement parameters are applied to non-H atoms. Data collection at low temperatures (e.g., 100 K) reduces thermal noise, improving resolution (<1.0 Å) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .

- Storage: Store at 2–8°C in airtight containers, away from oxidizers and moisture .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data (e.g., LD50 in rodents) should guide emergency response .

Advanced: How does the stereochemistry of this compound influence its pharmacological activity?

The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form. For instance, chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) can separate enantiomers for in vitro testing . In dopamine receptor studies, the (S)-configuration shows higher affinity for D2 receptors due to optimal spatial alignment of the methyl group with hydrophobic binding pockets . Comparative molecular dynamics simulations (AMBER force field) further reveal differences in binding free energy (−ΔG ≈ 2.3 kcal/mol for (S)-form) .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

- NMR: 1H/13C NMR (400 MHz, D2O) identifies key signals: δ 2.1–2.5 (piperidinone protons), δ 1.4 (methyl doublet, J = 6.8 Hz) .

- IR: Strong carbonyl stretch at ~1700 cm⁻¹ confirms the ketone group .

- Mass Spectrometry: ESI-MS ([M+H]+ at m/z 148.1) validates molecular weight .

- XRD: Single-crystal diffraction (Mo-Kα radiation) provides absolute configuration .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Discrepancies in IC50 values or receptor selectivity may arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Strategies include:

- Chiral Purity Verification: Re-test enantiomeric excess (ee) via HPLC with a chiral stationary phase .

- Dose-Response Repetition: Conduct triplicate assays across multiple platforms (e.g., FLIPR for calcium flux, radioligand binding) .

- Meta-Analysis: Compare data across peer-reviewed studies (e.g., PubChem, CAS reports) to identify consensus mechanisms .

Advanced: What computational methods predict the metabolic pathways of this compound?

In silico tools like ADMET Predictor™ or SwissADME simulate Phase I/II metabolism. Key predictions:

- Phase I: Oxidation at the piperidinone ring (CYP3A4-mediated) forms a hydroxylated metabolite .

- Phase II: Glucuronidation of the secondary amine via UGT1A9 .

Experimental validation uses hepatocyte incubations (human/rat) with LC-HRMS to detect metabolites .

Basic: What are the stability considerations for long-term storage of this compound?

Stability studies (25°C/60% RH) indicate no degradation over 24 months when stored in amber glass under nitrogen . Accelerated testing (40°C/75% RH) reveals <5% decomposition after 6 months. Degradation products (e.g., hydrolyzed piperidine) are monitored via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。